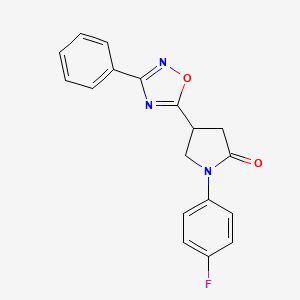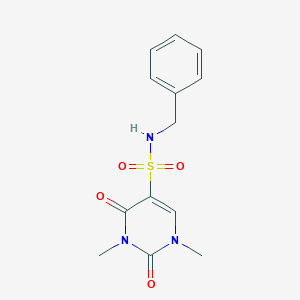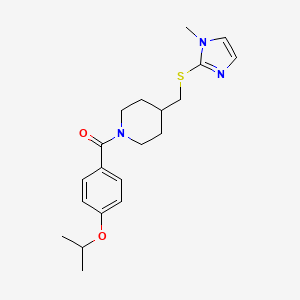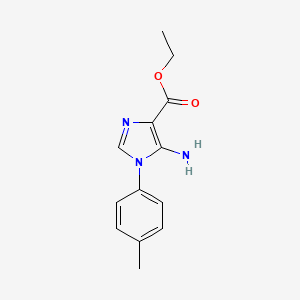
2,2,2-Trifluoro-1-(6-methoxypyridin-3-yl)ethan-1-ol
Descripción general
Descripción
2,2,2-Trifluoro-1-(6-methoxypyridin-3-yl)ethan-1-ol is a chemical compound with the CAS Number: 1226507-29-4 . It has a molecular weight of 207.15 . The IUPAC name for this compound is 2,2,2-trifluoro-1-(6-methoxypyridin-3-yl)ethan-1-ol . It is typically stored at 2-8°C and is available in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8F3NO2/c1-14-6-3-2-5(4-12-6)7(13)8(9,10)11/h2-4,7,13H,1H3 . This code provides a unique representation of the compound’s molecular structure.Aplicaciones Científicas De Investigación
Organic Synthesis and Material Science
Research on fluoroalkylation reactions in aqueous media emphasizes the importance of fluorinated compounds in pharmaceuticals, agrochemicals, and materials science due to their unique properties. Fluoroalkylation enhances the physical, chemical, or biological properties of molecules, highlighting the potential of 2,2,2-Trifluoro-1-(6-methoxypyridin-3-yl)ethan-1-ol in developing new materials and chemicals with improved performance. The exploration of green chemistry approaches for fluoroalkylation suggests environmental benefits and efficiency in synthesis processes (Hai‐Xia Song et al., 2018).
Environmental Studies
Microbial degradation of polyfluoroalkyl chemicals has been extensively reviewed, pointing to the environmental persistence and potential bioaccumulative nature of fluorinated compounds. While the specific compound is not addressed, the research underscores the need for understanding the environmental fate and degradation pathways of such compounds to assess their impact and manage their use responsibly (Jinxia Liu & Sandra Mejia Avendaño, 2013).
Pharmacology and Biochemical Research
The use of mu-opioid receptor biased agonists to reduce adverse effects in pain management provides an insight into how specific chemical functionalities influence receptor interactions and downstream signaling pathways. Although not directly related, the principles of selective pathway activation may apply to research involving 2,2,2-Trifluoro-1-(6-methoxypyridin-3-yl)ethan-1-ol in the context of developing targeted therapeutic agents with minimized side effects (I. Urits et al., 2019).
Safety and Hazards
Propiedades
IUPAC Name |
2,2,2-trifluoro-1-(6-methoxypyridin-3-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2/c1-14-6-3-2-5(4-12-6)7(13)8(9,10)11/h2-4,7,13H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHREJWJXJDYDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-1-(6-methoxypyridin-3-yl)ethan-1-ol | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-chlorophenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2523769.png)


![methyl 2-({[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)benzoate](/img/structure/B2523776.png)


![Methyl[phenyl(pyridin-2-yl)methyl]amine](/img/structure/B2523780.png)


![5-(2,4-dimethoxyphenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2523785.png)
![(2E)-3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]prop-2-enamide](/img/structure/B2523787.png)